molecular formula C18H17N3OS B2924655 (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 342780-13-6

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2924655
CAS No.: 342780-13-6
M. Wt: 323.41
InChI Key: XQAZIKOCAFFEIY-UHFFFAOYSA-N
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Description

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-b]pyridine core, an amino group, a phenyl group, and a pyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-6-phenylthieno[2,3-b]pyridin-2-carbonitrile and pyrrolidin-1-ylmethanone under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or additional substituents, which can further be used in subsequent chemical syntheses.

Scientific Research Applications

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand in biological assays to study protein interactions.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as (3-aminophenyl)thieno[2,3-b]pyridin-2-ylmethanone and (3-aminophenyl)thieno[2,3-b]pyridin-2-ylmethanone derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-15-13-8-9-14(12-6-2-1-3-7-12)20-17(13)23-16(15)18(22)21-10-4-5-11-21/h1-3,6-9H,4-5,10-11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZIKOCAFFEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327870
Record name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

342780-13-6
Record name (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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